molecular formula C13H24O2 B8778988 Ethyl 3,3,5-trimethylcyclohexaneacetate CAS No. 32349-98-7

Ethyl 3,3,5-trimethylcyclohexaneacetate

Cat. No.: B8778988
CAS No.: 32349-98-7
M. Wt: 212.33 g/mol
InChI Key: IETOGGAMSCXJPG-UHFFFAOYSA-N
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Description

Ethyl 3,3,5-trimethylcyclohexaneacetate is a cyclohexane-derived ester characterized by a substituted cyclohexyl backbone with three methyl groups at the 3, 3, and 5 positions and an ethyl acetate functional group. It is synthesized via condensation reactions involving 3,3,5-trimethylcyclohexanone, a precursor widely employed in solvents and high-density fuel synthesis (). For example, describes a method using 3,3,5-trimethylcyclohexanone with ethyl glyoxylate and DABCO in toluene to form structurally related α,β-unsaturated γ-ketoesters.

Properties

CAS No.

32349-98-7

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

ethyl 2-(3,3,5-trimethylcyclohexyl)acetate

InChI

InChI=1S/C13H24O2/c1-5-15-12(14)7-11-6-10(2)8-13(3,4)9-11/h10-11H,5-9H2,1-4H3

InChI Key

IETOGGAMSCXJPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(CC(C1)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3,3,5-trimethylcyclohexaneacetate with structurally or functionally related compounds, emphasizing molecular properties, applications, and toxicity profiles.

Compound CAS No. Molecular Formula Key Features Applications Toxicity/Regulatory Notes
This compound Not explicitly provided Likely C₁₃H₂₂O₂ Cyclohexane core with three methyl groups and ethyl acetate ester. Potential use in polymers, coatings, or specialty chemicals (inferred from ). Limited data; toxicology inferred via read-across to 3,3,5-trimethylcyclohexaneacetic acid ().
3,3,5-Trimethylcyclohexaneacetic acid 3213-73-8 C₁₁H₂₀O₂ Carboxylic acid analog of the target compound. Toxicological read-across agent for cyclohexanecarboxylic acid (). Genotoxicity data available; used as a safer analog in regulatory assessments ().
Homosalate (3,3,5-Trimethylcyclohexyl salicylate) 118-56-9 C₁₆H₂₂O₃ Cyclohexyl salicylate ester; UV-absorbing properties. UVB filter in sunscreens (). Weak endocrine disruptor; photodegradation releases harmful oxidizers ().
Ethyl 2-hydroxy-2,2-diphenylacetate Not provided C₁₆H₁₆O₃ Aromatic ester with diphenyl groups. Optical film component for liquid crystal displays (). No toxicity data in evidence; assumed stable under industrial use.
3,3,5-Trimethylcyclohexanol Not provided C₉H₁₈O Cyclohexanol derivative; hydroxyl group instead of ester. Intermediate in fragrance or polymer synthesis (). Limited toxicity data; structurally simpler than target compound.

Key Comparisons:

Functional Group Variations :

  • The substitution of the ethyl acetate group in the target compound with a salicylate group (as in Homosalate) introduces UV-filtering capabilities but also increases photodegradation risks ().
  • Replacing the ester with a carboxylic acid (3,3,5-trimethylcyclohexaneacetic acid) alters solubility and reactivity, making it suitable for toxicological modeling ().

Application Divergence :

  • While Homosalate is restricted to cosmetics, the target compound and its aromatic analogs (e.g., diphenylacetates) show broader industrial utility, such as in optical films or high-density fuels ().

Homosalate’s endocrine-disrupting properties contrast with the relatively stable profile of cyclohexanol derivatives ().

Structural Analysis:

  • Homosalate vs. Target Compound : Both share the 3,3,5-trimethylcyclohexyl moiety, but Homosalate’s salicylate group enhances UV absorption at the cost of stability ().
  • Cyclohexaneacetic Acid Derivative : The free carboxylic acid group increases polarity, impacting bioavailability and environmental persistence compared to the esterified target compound ().

Research Findings and Data Gaps

  • Toxicity : The reliance on read-across data () underscores the need for targeted in vitro/in vivo studies.
  • Market Applications: Potential overlaps with high-density fuels () and optical materials () warrant further exploration.

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